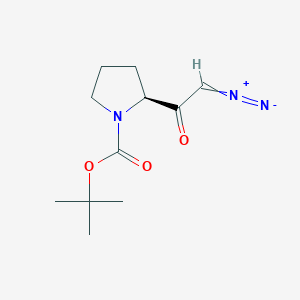

(S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate

Beschreibung

(S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate (CAS: 316141-37-4) is a chiral pyrrolidine-based compound featuring a diazoacetyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. Its diazo functionality makes it a versatile intermediate in organic synthesis, particularly in transition-metal-catalyzed cyclopropanation reactions, photochemical transformations, and as a precursor for carbene generation . The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during synthetic manipulations. This compound is primarily utilized in pharmaceutical research for constructing complex heterocycles and stereodefined scaffolds due to its enantiomeric purity (S-configuration) and reactive diazo moiety.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(14)9(15)7-13-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADVKNFSLDTPFW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Acyl Chloride: The starting material, (S)-tert-Butyl pyrrolidine-1-carboxylate, is reacted with thionyl chloride to form the corresponding acyl chloride.

Diazo Transfer Reaction: The acyl chloride is then treated with diazomethane or a diazo transfer reagent such as tosyl azide in the presence of a base like triethylamine to introduce the diazo group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency, especially when handling diazo compounds. The use of automated systems can help in controlling reaction parameters and minimizing the risk associated with diazo transfer reactions.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The diazo group can be substituted by nucleophiles such as halides, leading to the formation of α-halo ketones.

Cycloaddition Reactions: The diazo group can participate in (3+2) cycloaddition reactions with dipolarophiles, forming pyrazoles or other heterocycles.

Wolff Rearrangement: Under thermal or photochemical conditions, the diazo group can undergo Wolff rearrangement to form ketenes, which can further react with nucleophiles.

Common Reagents and Conditions

Halogenation: Hydrogen halides (HX) are commonly used for the halogenation of the diazo compound.

Cycloaddition: Dipolarophiles such as alkenes or alkynes are used in cycloaddition reactions.

Wolff Rearrangement: This reaction can be induced by heat or light in the presence of a catalyst.

Major Products

α-Halo Ketones: Formed by halogenation reactions.

Heterocycles: Formed by cycloaddition reactions.

Ketenes: Formed by Wolff rearrangement.

Wissenschaftliche Forschungsanwendungen

(S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Organic Synthesis: It is used as a chiral building block for the synthesis of complex molecules, including natural products and pharmaceuticals.

Biological Studies: The compound’s derivatives have been studied for their biological activities, such as antifungal and antihistamine properties.

Material Science: It is used in the synthesis of functional materials, including polymers and catalysts.

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate involves the reactivity of the diazo group. The diazo group can generate reactive intermediates such as carbenes or ketenes, which can interact with various molecular targets. These intermediates can undergo insertion, addition, or rearrangement reactions, leading to the formation of new chemical bonds and complex structures.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Comparisons with Pyrrolidine Derivatives

Boron-Containing Analog from

(S)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS: 1007882-12-3) incorporates a boronate ester and imidazole ring. Key distinctions include:

- Molecular Weight : 439.36 g/mol (vs. ~300 g/mol for diazoacetyl derivative).

Research Findings and Critical Analysis

- Reactivity: The diazoacetyl group in the target compound enables unique transformations (e.g., [2+1] cycloadditions) absent in methyl- or amino-substituted analogs .

- Stability: Aminoethyl and aminomethyl derivatives exhibit superior shelf-life compared to diazoacetyl analogs, which require cold storage and inert handling .

Notes

- Data Gaps : Boiling points and detailed thermodynamic data are unavailable for most analogs, limiting direct physical property comparisons .

- Synthetic Utility : The diazoacetyl compound’s niche applications in carbene chemistry contrast with the broader medicinal chemistry roles of its amine-functionalized analogs.

- Handling : Precautionary statements (e.g., P261: avoid inhalation) for the boronate analog differ significantly from diazo compound protocols, which emphasize explosion prevention .

Biologische Aktivität

(S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate, with the CAS number 101130-03-4, is a compound that has garnered attention in the field of medicinal chemistry and synthetic organic chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₇N₃O₃

- Molecular Weight : 239.27 g/mol

- CAS Number : 101130-03-4

The compound features a pyrrolidine ring substituted with a diazoacetyl group, which is significant for its reactivity and biological interactions.

This compound is primarily recognized for its role as a synthetic intermediate in the development of various pharmaceutical compounds. The diazo group is known for its ability to participate in cycloaddition reactions, which can lead to the formation of biologically active compounds.

- Antiviral Activity : Research indicates that derivatives of diazoacetyl compounds exhibit antiviral properties. For instance, diazoacetyl derivatives have been studied for their potential in inhibiting HIV protease, an essential enzyme for viral replication .

- Anticancer Potential : Compounds with similar structures have shown promise in cancer therapy by inducing apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly targeting proteases and other enzymes critical for cellular metabolism and signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl pyrrolidine carboxylate with diazomethane or related reagents under controlled conditions to ensure high yields and purity. A notable method includes the use of continuous flow synthesis techniques which enhance safety and efficiency by minimizing exposure to hazardous reagents .

Study 1: Antiviral Activity Assessment

A study conducted by Pinho et al. (2014) investigated the antiviral properties of various diazoacetyl derivatives, including this compound. The results indicated significant activity against HIV protease, suggesting that this compound could serve as a lead structure for developing new antiviral agents.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Inhibits HIV protease | Pinho et al., 2014 |

Study 2: Anticancer Properties

In another study focusing on anticancer activities, researchers evaluated several pyrrolidine derivatives for their effects on cancer cell lines. The results demonstrated that this compound induced apoptosis in breast cancer cells through caspase activation pathways.

| Cell Line | IC50 (µM) | Apoptosis Induction | Reference |

|---|---|---|---|

| MCF-7 | 15 | Yes | Harrison et al., 1999 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.